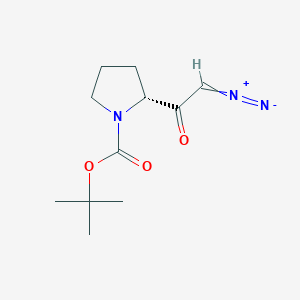

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and reactivity It features a diazo group attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the diazo transfer reaction. One common method includes the reaction of ®-tert-Butyl 2-acetylpyrrolidine-1-carboxylate with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo group.

Industrial Production Methods

While specific industrial production methods for ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.

Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different functional groups.

Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming a carbene intermediate.

Common Reagents and Conditions

Cycloaddition Reactions: Typically carried out in the presence of alkenes or alkynes, often under thermal or photochemical conditions.

Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols, with reactions often conducted in polar solvents.

Decomposition Reactions: Can be induced by heat, light, or transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions can yield various heterocyclic compounds, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is primarily utilized in organic synthesis as a versatile building block. Its diazo group allows for various reactions, including:

- Diazo Transfer Reactions : The compound can be used to introduce diazo groups into other substrates, facilitating the formation of nitrogen-containing compounds.

- Cycloaddition Reactions : It participates in cycloaddition reactions, such as the [3+2] cycloaddition, leading to the synthesis of complex heterocycles.

Case Study: Synthesis of Heterocyclic Compounds

A study demonstrated the use of this compound in synthesizing pyrrolidine derivatives. The compound was reacted with various alkenes under mild conditions, yielding substituted pyrrolidines with high stereoselectivity. This reaction showcases its utility in generating diverse molecular architectures crucial for drug development.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals, particularly in the realm of neuropharmacology.

Potential Applications:

- Nicotinic Receptor Modulators : Research indicates that derivatives of this compound exhibit activity at nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.

- Antidepressant Agents : Preliminary studies suggest that modifications of this compound could lead to new antidepressants targeting serotonin receptors.

Data Table: Comparison of Synthetic Routes

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate primarily involves the formation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and the modification of biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.

tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate derivatives: Compounds with different substituents on the pyrrolidine ring or the diazo group.

Uniqueness

®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its chiral nature, which can lead to different reactivity and selectivity compared to its racemic mixture or other derivatives. This makes it particularly valuable in asymmetric synthesis and the development of enantioselective catalysts and reagents.

Actividad Biológica

(R)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate, with a CAS number of 152665-79-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₁₇N₃O₃

- Molecular Weight : 239.28 g/mol

- Hazard Classification : Irritant

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the diazoacetyl group, which is known to participate in various chemical reactions leading to biological effects.

- Antitumor Activity : Preliminary studies suggest that compounds with diazoacetyl moieties exhibit antitumor properties by inducing apoptosis in cancer cells. This is potentially mediated through the generation of reactive nitrogen species (RNS) that can damage cellular components.

- Antimicrobial Properties : There is evidence indicating that similar pyrrolidine derivatives have exhibited antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Some studies have noted that compounds with similar structures can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine levels |

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolidine compounds, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study concluded that the compound could be a promising lead for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVKNFSLDTPFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.